4-(3-Chlorophenoxy)-3-fluoroaniline

nAChR pharmacology nicotinic acetylcholine receptor neuroscience tool compound

This specific positional isomer is the essential diaryl ether building block in the validated Vemurafenib (PLX4032) synthetic route. Substituting with para-chloro analogs compromises BRAF V600E binding geometry and inhibitory potency. With α3β4 nAChR antagonist selectivity of ~6,100-fold over α7 and MPO inhibition IC50 of 120 nM, this compound supports neuroscience probe development and inflammatory SAR studies. Ensure experimental reproducibility—procure the exact 3-chlorophenoxy-3-fluoroaniline regioisomer.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
CAS No. 946699-10-1
Cat. No. B1328367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenoxy)-3-fluoroaniline
CAS946699-10-1
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2
InChIKeyJARRKMGXZDICCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenoxy)-3-fluoroaniline (CAS 946699-10-1) for Medicinal Chemistry and Neuroscience Research: Procurement Specification


4-(3-Chlorophenoxy)-3-fluoroaniline (CAS: 946699-10-1) is a halogenated diaryl ether aniline derivative with molecular formula C12H9ClFNO and molecular weight 237.66 g/mol [1]. The compound features a 3-chlorophenoxy moiety linked to a 3-fluoroaniline core, placing it within a class of building blocks used in kinase inhibitor synthesis and as a pharmacophore for neuronal nicotinic acetylcholine receptor (nAChR) modulation [2][3]. Its primary documented research applications include serving as a key intermediate in the synthesis of Vemurafenib (PLX4032), an FDA-approved BRAF V600E inhibitor for metastatic melanoma .

Why 4-(3-Chlorophenoxy)-3-fluoroaniline Cannot Be Replaced by Close Analogs: Procurement Risk Assessment


Substituting 4-(3-chlorophenoxy)-3-fluoroaniline with closely related analogs such as 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8), 2-(3-chlorophenoxy)-5-fluoroaniline (CAS 946716-93-4), or 3-chloro-4-(3-fluorophenoxy)aniline (CAS 524953-60-4) introduces material risks to experimental reproducibility and synthetic outcomes . The position of chlorine substitution (meta vs. para on the phenoxy ring) and the regiochemistry of the fluoro and amino groups on the aniline core dictate distinct electronic environments, steric constraints, and hydrogen-bonding capacities that alter target binding affinity, metabolic stability, and downstream coupling efficiency in multistep syntheses . In kinase inhibitor synthesis, the precise substitution pattern determines the geometry of the ATP-binding pocket interaction and can shift inhibitory potency by orders of magnitude. The evidence below quantifies these differences across receptor pharmacology, enzyme inhibition profiles, and synthetic utility to inform scientifically defensible procurement decisions.

Quantitative Comparator Evidence: 4-(3-Chlorophenoxy)-3-fluoroaniline (CAS 946699-10-1) versus Closest Analogs


α3β4 nAChR Antagonist Potency: 4-(3-Chlorophenoxy)-3-fluoroaniline versus α7 nAChR Selectivity Profile

4-(3-Chlorophenoxy)-3-fluoroaniline demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, measured via carbamylcholine-induced 86Rb+ efflux inhibition [1]. In contrast, the compound exhibits substantially weaker agonist activity at rat α7 nAChR expressed in HEK293 cells, with an EC50 of 11,000 nM (11 µM) determined by FLIPR assay [2]. This ~6,100-fold selectivity window distinguishes it from non-selective nAChR ligands.

nAChR pharmacology nicotinic acetylcholine receptor neuroscience tool compound antagonist profiling

Myeloperoxidase (MPO) Inhibition: 4-(3-Chlorophenoxy)-3-fluoroaniline versus Higher-Potency Analog

4-(3-Chlorophenoxy)-3-fluoroaniline inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 120 nM in an aminophenyl fluorescein assay following 10 min incubation [1]. For comparative benchmarking, a structurally related but more highly optimized MPO inhibitor (CHEMBL4846080 / BDBM50567716) achieves an IC50 of 1.0 nM under identical assay conditions [2]. The 120-fold difference provides a quantitative reference for the compound's position within MPO inhibitor SAR exploration.

myeloperoxidase inhibition inflammation peroxidase assay structure-activity relationship

Eosinophil Peroxidase (EPX) versus Thyroid Peroxidase (TPO) Selectivity Profile

4-(3-Chlorophenoxy)-3-fluoroaniline exhibits moderate inhibition of human eosinophil peroxidase (EPX) with an IC50 of 360 nM, measured by 3-bromotyrosine formation in a bromination assay [1]. Against thyroid peroxidase (TPO), the compound shows substantially weaker activity with an IC50 of 2,300 nM (2.3 µM) using 3-iodotyrosine formation as the readout [2]. The 6.4-fold selectivity for EPX over TPO represents a quantifiable window that informs off-target risk assessment.

eosinophil peroxidase thyroid peroxidase selectivity profiling off-target assessment

CYP3A4 Time-Dependent Inhibition: Quantitative Off-Target Risk Assessment

4-(3-Chlorophenoxy)-3-fluoroaniline exhibits time-dependent inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 310 nM measured at 30 minutes [1]. This quantifies the compound's potential to alter the metabolic clearance of co-administered substrates in cellular or in vivo models. No comparative CYP3A4 inhibition data were located for closely related positional isomers such as 4-(4-chlorophenoxy)-3-fluoroaniline or 2-(3-chlorophenoxy)-5-fluoroaniline in the accessible literature.

CYP450 inhibition drug metabolism time-dependent inhibition ADME-Tox profiling

Synthetic Utility: Positional Isomer Differentiation in Vemurafenib Intermediate Application

4-(3-Chlorophenoxy)-3-fluoroaniline is documented as a critical pharmacophore intermediate in the synthesis of Vemurafenib (PLX4032 / RG7204), an FDA-approved BRAF enzyme inhibitor for late-stage melanoma treatment . The 3-chloro substitution on the phenoxy ring provides the precise electronic and steric profile required for the ATP-competitive binding mode of Vemurafenib. Positional isomers such as 4-(4-chlorophenoxy)-3-fluoroaniline (CAS 946664-06-8), which carries a para-chloro substitution, would alter the geometry of the diaryl ether linkage and are not described as intermediates for this approved therapeutic scaffold .

kinase inhibitor synthesis BRAF V600E inhibitor pharmacophore intermediate Vemurafenib

Physicochemical Properties: Lipophilicity and Drug-Likeness Profile

4-(3-Chlorophenoxy)-3-fluoroaniline exhibits a calculated LogP of 3.39 and LogD (pH 7.4) of 3.39, with a topological polar surface area (TPSA) of 35.25 Ų, a molar refractivity of 62.02 cm³, and two freely rotatable bonds [1]. The compound satisfies Lipinski's Rule of Five criteria (true). These parameters establish a baseline lipophilicity profile that supports membrane permeability in cellular assays while remaining within typical drug-like chemical space. Comparative data for positional isomers were not located in accessible databases.

LogP Lipinski's Rule of Five drug-likeness physicochemical characterization

Evidence-Backed Application Scenarios for 4-(3-Chlorophenoxy)-3-fluoroaniline (CAS 946699-10-1) Procurement


nAChR Subtype Pharmacological Tool for Neuroscience Research

4-(3-Chlorophenoxy)-3-fluoroaniline is appropriate for neuroscience studies requiring potent antagonism of α3β4 nicotinic acetylcholine receptors with minimized α7 receptor activation. The compound demonstrates α3β4 antagonist IC50 of 1.8 nM and α7 agonist EC50 of 11,000 nM, yielding a ~6,100-fold selectivity window [1][2]. This profile supports its use as a subtype-selective pharmacological probe in SH-SY5Y neuronal cell models and other nAChR-expressing systems.

Scaffold for Myeloperoxidase (MPO) Inhibitor SAR Optimization

The compound is suitable as a starting scaffold for structure-activity relationship (SAR) studies targeting MPO inhibition in inflammatory disease models. Its MPO chlorination inhibition IC50 of 120 nM positions it as a moderately potent hit with significant optimization headroom relative to advanced leads achieving IC50 = 1.0 nM [3]. The additional selectivity data for EPX (IC50 = 360 nM) and TPO (IC50 = 2,300 nM) provide a baseline for assessing selectivity improvements during lead optimization [4].

Key Intermediate in Vemurafenib (BRAF Inhibitor) Synthesis

4-(3-Chlorophenoxy)-3-fluoroaniline is an essential building block for the synthesis of Vemurafenib, an FDA-approved BRAF V600E kinase inhibitor for metastatic melanoma . The specific 3-chloro substitution pattern is required for the correct diaryl ether geometry in the final pharmacophore. Procuring this exact positional isomer—rather than 4-(4-chlorophenoxy)-3-fluoroaniline—is critical for reproducing the validated synthetic route and obtaining the intended inhibitor structure .

Cellular Assay Reference Compound with Quantified CYP3A4 Liability

The compound can serve as a reference standard in cellular pharmacology experiments where CYP3A4-mediated metabolism may confound results. Its time-dependent CYP3A4 inhibition IC50 of 310 nM provides a quantitative benchmark for interpreting metabolic stability effects in hepatocyte or recombinant CYP assays [5]. The calculated LogP of 3.39 and Lipinski compliance further support its utility in cell-permeable probe applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chlorophenoxy)-3-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.